

Docking studies of "2-Hydroxymethyl-1,4-benzodioxane" derivatives with target proteins

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Compound of Interest

Compound Name: 2-Hydroxymethyl-1,4-benzodioxane

Cat. No.: B143543

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Docking Studies of 2-Hydroxymethyl-1,4-benzodioxane Derivatives: A Comparative Guide

A detailed analysis of the binding affinities and interactions of **2-Hydroxymethyl-1,4-benzodioxane** derivatives with various protein targets, providing researchers and drug development professionals with comparative data and experimental insights.

Derivatives of **2-Hydroxymethyl-1,4-benzodioxane** represent a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Molecular docking studies have been instrumental in elucidating the potential mechanisms of action and in the rational design of new therapeutic agents based on this core structure. This guide provides a comparative overview of the docking studies of these derivatives against several key protein targets implicated in various diseases.

Quantitative Data Summary

The following table summarizes the quantitative data from various docking studies, providing a comparative look at the binding affinities of different **2-Hydroxymethyl-1,4-benzodioxane** derivatives with their respective protein targets.

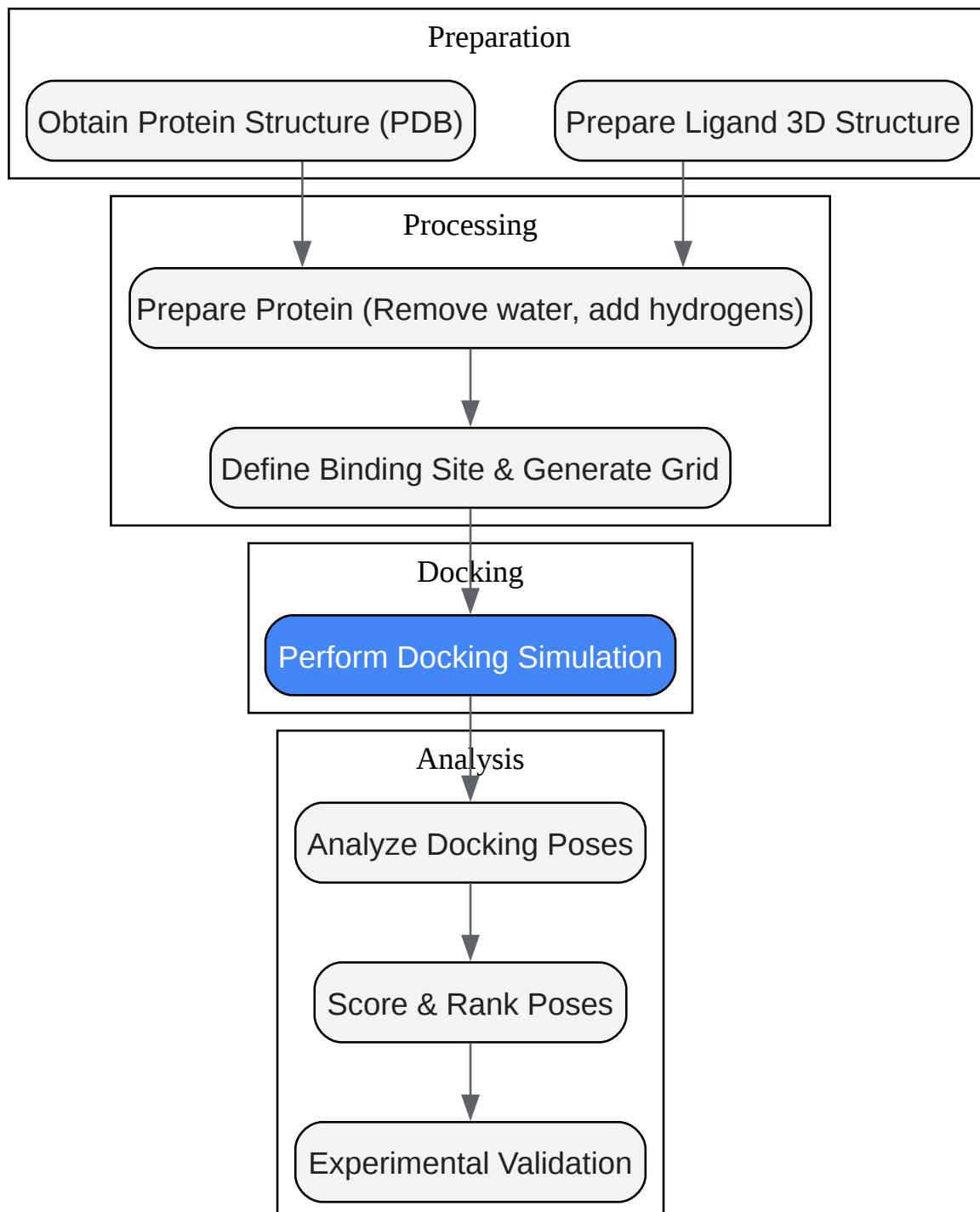
Derivative Class	Target Protein	Docking Score (kcal/mol)	IC50 (µM)	Ki (nM)	Reference
1,4-benzodioxane-hydrazone	mTOR kinase	-8.105	5.47	-	[1]
2-styryl-5-nitroimidazole containing 1,4-benzodioxane	Focal Adhesion Kinase (FAK)	-	0.45	-	[2]
Benzodioxane-e-benzamides	FtsZ	Not specified	-	-	[3]
Phenylpiperazine derivatives of 1,4-benzodioxane	COX-2	-	0.12	-	[4]
Phenylpiperazine derivatives of 1,4-benzodioxane	COX-1	-	8.35	-	[4]
cis-14 (a 1,4-benzodioxane derivative)	5-HT transporter	-	-	5.3	[4]
cis-14 (a 1,4-benzodioxane derivative)	5-HT1A receptor	-	-	66	[4]

Experimental Protocols

The methodologies employed in the cited docking studies, while varying in specific parameters, generally follow a standardized workflow. Below are the typical experimental protocols for protein-ligand docking.

Molecular Docking Workflow

A general workflow for molecular docking studies involves several key steps, from the preparation of the protein and ligand to the analysis of the docking results.



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A general workflow for molecular docking studies.

1. Protein Preparation:

- The three-dimensional crystal structure of the target protein is typically obtained from the Protein Data Bank (PDB).
- Water molecules and any co-crystallized ligands are removed from the protein structure.
- Hydrogen atoms are added to the protein, and charges are assigned using a force field such as CHARMM or AMBER.
- The protein structure is then minimized to relieve any steric clashes.

2. Ligand Preparation:

- The 3D structures of the **2-Hydroxymethyl-1,4-benzodioxane** derivatives are built using molecular modeling software.
- The ligands are then energetically minimized, and appropriate charges are assigned.

3. Docking Simulation:

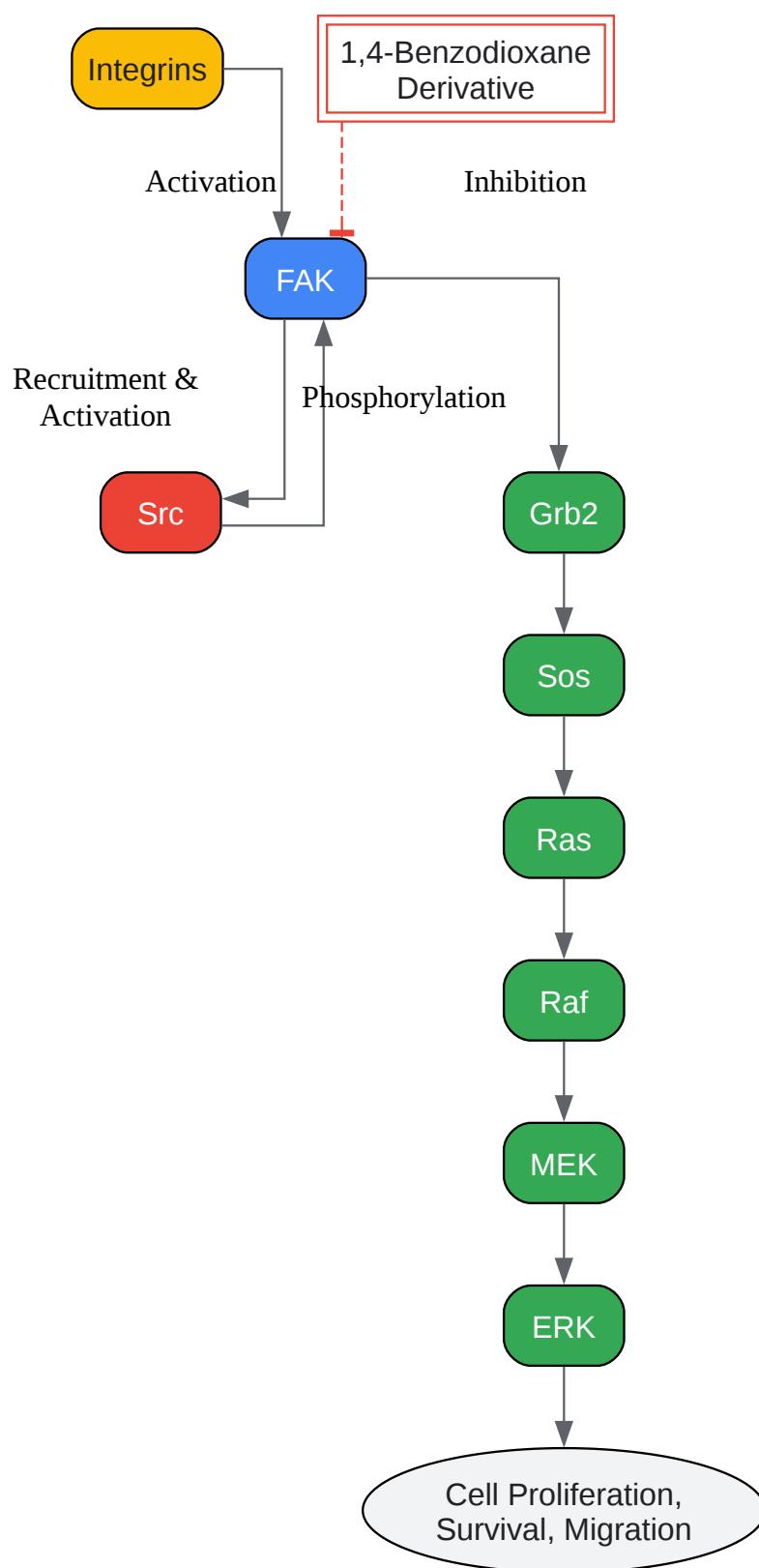
- A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.
- Molecular docking is performed using software such as AutoDock, Glide, or GOLD. These programs explore various conformations and orientations of the ligand within the protein's active site.

4. Analysis of Results:

- The resulting docking poses are evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol).
- The pose with the lowest energy score is typically considered the most favorable binding mode.
- The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the basis of binding.

Signaling Pathway Visualization

The following diagram illustrates a simplified signaling pathway involving Focal Adhesion Kinase (FAK), a target for some 1,4-benzodioxane derivatives. FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival.



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Simplified FAK signaling pathway and the inhibitory action of 1,4-benzodioxane derivatives.

This guide highlights the utility of in silico docking studies in exploring the therapeutic potential of **2-Hydroxymethyl-1,4-benzodioxane** derivatives. The compiled data and standardized protocols offer a valuable resource for researchers in the field of drug discovery and design, facilitating the comparison of existing derivatives and the development of novel, more potent, and selective inhibitors.

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